2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a dihydroindenyl substituent. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks for pharmaceuticals, agrochemicals, and materials science . Its structural uniqueness arises from the fused bicyclic indenyl group, which confers steric bulk and electronic modulation to the boronate center, influencing reactivity and stability.
Properties
Molecular Formula |
C17H25BO2 |
|---|---|
Molecular Weight |
272.2 g/mol |
IUPAC Name |
2-(3,3-dimethyl-1,2-dihydroinden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO2/c1-15(2)11-10-12-8-7-9-13(14(12)15)18-19-16(3,4)17(5,6)20-18/h7-9H,10-11H2,1-6H3 |
InChI Key |
RXAGKLHKOHIOIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCC3(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Borylation of the Indene Derivative
- Starting material: 3,3-Dimethyl-2,3-dihydro-1H-indene or its halogenated derivative.
- Reagents: Pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2).
- Catalysts: Transition metal catalysts such as palladium, cobalt, or iridium complexes.
- Conditions: Typically carried out under inert atmosphere (argon or nitrogen), in solvents like tetrahydrofuran (THF) or toluene, at temperatures ranging from room temperature to reflux.
- Mechanism: Transition metal-catalyzed C–H borylation or halide substitution leads to formation of the C–B bond, followed by stabilization as the pinacol boronic ester.
This approach benefits from direct functionalization of the aromatic or partially saturated ring, offering a streamlined synthesis.
Conversion from Boronic Acid or Boronate Precursors
- Starting material: 3,3-Dimethyl-2,3-dihydro-1H-indene boronic acid or halide derivatives.
- Reagents: Pinacol (2,3-dimethyl-2,3-butanediol) is used to form the boronate ester.
- Conditions: The boronic acid is reacted with pinacol in the presence of drying agents (e.g., magnesium sulfate) under anhydrous conditions, typically at room temperature for extended periods (e.g., 16 hours).
- Isolation: The reaction mixture is filtered to remove drying agents and purified by standard chromatographic or crystallization techniques.
This method is widely used for the preparation of stable boronic esters from their corresponding boronic acids.
Representative Preparation Procedure
Based on literature precedent and industrial practices, a detailed preparation method is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of Boronic Acid Intermediate | React 3,3-dimethyl-2,3-dihydro-1H-indene with a suitable halogenating agent (e.g., bromine) to form 4-bromo-3,3-dimethyl-2,3-dihydro-1H-indene | Halogenation at the 4-position enables subsequent metal-catalyzed borylation |
| 2. Metal-Catalyzed Borylation | React the halogenated intermediate with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), potassium acetate base, and solvent such as dioxane, heated at 80–100 °C under argon for 12–24 hours | This step installs the boronate ester moiety at the 4-position |
| 3. Purification | Purify the crude product by silica gel chromatography using petroleum ether/ethyl acetate mixtures | Affords pure 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
This procedure aligns with common Suzuki-Miyaura reagent syntheses and is scalable for industrial production with modifications such as continuous flow reactors for enhanced control and yield.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Effect on Yield and Purity |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (1–5 mol%) | Higher catalyst loading improves conversion but increases cost |
| Base | Potassium acetate or carbonate (1.5 equiv) | Facilitates transmetalation step; affects reaction rate |
| Solvent | 1,4-Dioxane, THF, or toluene | Solvent polarity influences solubility and catalyst activity |
| Temperature | 80–100 °C | Elevated temperature accelerates reaction kinetics |
| Reaction Time | 12–24 hours | Longer times ensure completion but may degrade sensitive intermediates |
| Atmosphere | Argon or nitrogen | Prevents oxidation of boronic ester and catalyst deactivation |
Optimization studies indicate that inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the boronate ester and maintain high purity.
Comparative Analysis with Related Boronic Esters
The unique dihydroindenyl substituent in the target compound provides steric shielding and electronic modulation, making it particularly suitable for challenging cross-coupling reactions.
Research Findings and Applications
- The compound is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions to construct complex organic molecules with high regio- and stereoselectivity.
- Studies show that the steric bulk of the dihydroindenyl group improves catalyst turnover and reduces side reactions such as protodeboronation.
- The boronate ester is stable under typical reaction conditions but requires careful handling to avoid hydrolysis, especially in aqueous or acidic media.
- Industrial synthesis benefits from continuous flow reactors that allow precise control over reaction parameters, improving yield and scalability.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst & Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct C–H Borylation | 3,3-Dimethyl-2,3-dihydro-1H-indene | Iridium or cobalt catalyst, HBpin | RT to 80 °C, inert atmosphere | 60–75 | Requires specialized catalysts |
| Halide Borylation | 4-Halo-3,3-dimethylindene | Pd(dppf)Cl2, B2pin2, KOAc | 80–100 °C, 12–24 h | 70–85 | Most common and scalable method |
| Boronic Acid Esterification | Corresponding boronic acid | Pinacol, MgSO4 (drying agent) | RT, 16 h | >90 | Mild conditions, high purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or other reduced forms.
Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of different organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers, electronic materials, and other advanced materials due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action for 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium complex, which then couples with the halide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound belongs to the broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, which differ in their aryl/heteroaryl substituents. Key structural analogs include:
Reactivity and Stability
- Electronic Effects : Electron-deficient aryl groups (e.g., nitro-substituted in 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane) enhance electrophilicity at the boron center, accelerating cross-coupling kinetics but reducing stability under acidic conditions .
- Steric Shielding : Bulky substituents like the dihydroindenyl group in the target compound or MesBpin (2,4,6-trimethylphenyl) improve stability against hydrolysis and oxidation .
- Heteroaryl Derivatives : Thiophene- and benzothiophene-based boronates (e.g., ) exhibit red-shifted absorption spectra, making them suitable for optoelectronic materials .
Key Research Findings
Steric vs. Electronic Trade-offs : Bulky dihydroindenyl and MesBpin groups enhance stability but reduce reactivity in electron-poor coupling partners, necessitating optimized catalytic systems .
Heteroaryl Reactivity : Thiophene boronates exhibit faster coupling kinetics than phenyl analogs due to lower electron density at boron .
Commercial Viability : High costs of the target compound (€2,349/500 mg) reflect challenges in large-scale synthesis, whereas simpler derivatives (e.g., thiophene-based) are more accessible .
Biological Activity
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Basic Information
- CAS Number : 2621933-57-9
- Empirical Formula : C17H25BO2
- Molecular Weight : 272.19 g/mol
- Boiling Point : 362.7 ± 31.0 °C (Predicted)
- Density : 1.01 ± 0.1 g/cm³ (at 20 °C and 760 Torr) .
Structural Characteristics
The compound features a dioxaborolane ring and an indene derivative, contributing to its unique reactivity and biological interactions. The presence of boron in the structure suggests potential applications in medicinal chemistry, particularly in drug design and development.
Research indicates that the compound exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules:
- Antioxidant Activity : The dioxaborolane moiety may contribute to the scavenging of free radicals, providing protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
- Anticancer Properties : A study investigated the potential of similar dioxaborolane derivatives in inhibiting cancer cell proliferation. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of indene-based compounds. The findings demonstrated that these compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
Comparative Analysis
| Biological Activity | Compound | Mechanism |
|---|---|---|
| Antioxidant | Dioxaborolane derivatives | Scavenging free radicals |
| Enzyme Inhibition | Indene derivatives | Inhibition of metabolic enzymes |
| Anticancer | Similar dioxaborolanes | Induction of apoptosis |
| Neuroprotective | Indene-based compounds | Reduction of neuroinflammation |
In Vitro Studies
In vitro assays have shown that 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated effective concentration ranges for inducing cell death.
In Vivo Studies
Animal models have been employed to further assess the therapeutic potential of this compound. Studies demonstrated that administration led to reduced tumor size and improved survival rates in treated groups compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
